molecular formula C20H30N2O5S B2547081 N-(2-((6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)シクロヘキサンカルボンアミド CAS No. 921926-59-2

N-(2-((6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)シクロヘキサンカルボンアミド

カタログ番号: B2547081
CAS番号: 921926-59-2
分子量: 410.53
InChIキー: SJABPAZYWRLJRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a compound of significant interest in the field of organic chemistry. It is characterized by a complex molecular structure that includes a dihydroisoquinoline moiety and a sulfonamide group. Compounds like these often play crucial roles in the development of pharmaceuticals and as intermediates in organic synthesis due to their unique chemical properties.

科学的研究の応用

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide finds applications across multiple scientific disciplines:

  • Chemistry: : Utilized as an intermediate in organic synthesis and in the study of reaction mechanisms.

  • Biology: : Investigated for its potential as a biologically active molecule, possibly interacting with enzymes or receptors.

  • Medicine: : Explored for therapeutic potential, including as an anti-inflammatory or anti-cancer agent.

  • Industry: : May be used in the production of more complex molecules, dyes, or polymers.

準備方法

Synthetic Routes and Reaction Conditions: To synthesize N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide, a multi-step synthetic pathway is employed, often starting from commercially available starting materials. The synthesis usually involves:

  • Formation of the dihydroisoquinoline ring: : The initial steps often involve creating the 6,7-dimethoxy-3,4-dihydroisoquinoline skeleton, potentially through Pictet-Spengler reactions.

  • Sulfonylation: : Introduction of the sulfonyl group typically via reaction with sulfonyl chlorides.

  • Alkylation: : Addition of the ethyl spacer through alkylation reactions.

  • Formation of the carboxamide: : Finally, the cyclohexanecarboxylic acid or its derivative is coupled with the amine group to form the carboxamide.

Industrial Production Methods: In an industrial setting, these steps are optimized for scale, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and catalysts may be employed to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions:

  • Oxidation: : Given the presence of the dihydroisoquinoline moiety, oxidation reactions can lead to the formation of corresponding aromatic isoquinolines.

  • Reduction: : The compound can undergo reductions, particularly at the sulfonyl and carboxamide functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: : Commonly used oxidizing agents like potassium permanganate or ceric ammonium nitrate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : Utilization of reagents such as halides for nucleophilic substitutions or Lewis acids for electrophilic substitutions.

Major Products:

  • Oxidation: : Formation of isoquinolines or sulfoxides.

  • Reduction: : Conversion to secondary amines or alcohols.

  • Substitution: : Introduction of various functional groups into the aromatic ring system.

作用機序

The compound's mechanism of action can involve:

  • Molecular Targets: : It may target specific proteins or enzymes within biological systems, altering their function or expression.

  • Pathways Involved: : Pathways such as signal transduction, apoptosis, or metabolic processes may be affected, depending on the context of its use.

類似化合物との比較

When comparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide to similar compounds:

  • Uniqueness: : This compound's unique combination of dihydroisoquinoline, sulfonamide, and carboxamide groups distinguishes it from others.

  • Similar Compounds: : Compounds like N-(2-(sulfonylamino)ethyl)cyclohexanecarboxamide or other sulfonyl derivatives exhibit different chemical behaviors and applications.

Feel free to dive into any specific section further or ask about related compounds or reactions!

特性

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJABPAZYWRLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。